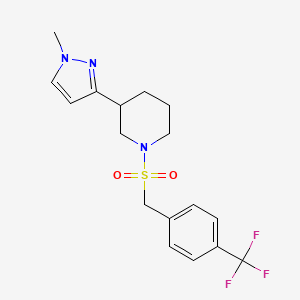

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2S/c1-22-10-8-16(21-22)14-3-2-9-23(11-14)26(24,25)12-13-4-6-15(7-5-13)17(18,19)20/h4-8,10,14H,2-3,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTGQWHJSOPUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C17H17F3N6OS

- Molecular Weight : 410.417 g/mol

- LogP : 3.3443 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 105.87 Ų

These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance:

- A related class of compounds showed potent activity against Staphylococcus aureus , with low minimum inhibitory concentrations (MICs) and effective bactericidal effects in time-kill assays .

- The presence of the trifluoromethyl group enhances the antimicrobial efficacy by potentially altering the electronic properties of the molecule, thereby improving interaction with bacterial targets .

Cytotoxicity Studies

Cytotoxicity assessments are critical to evaluate the safety profile of new compounds. In vivo studies indicated that derivatives similar to our compound exhibited no harmful effects at doses up to 50 mg/kg in mouse models, as evidenced by comprehensive organ toxicity markers . This suggests a favorable safety profile for further development.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of macromolecular synthesis : Studies have shown that pyrazole derivatives can inhibit bacterial cell function globally, affecting DNA, RNA, and protein synthesis pathways .

- Targeting specific enzymes or receptors : The sulfonyl group in the compound may interact with various biological targets, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that pyrazole derivatives, including those similar to the target compound, exhibit promising antiviral properties. For instance, compounds developed by Ndungu et al. demonstrated significant inhibition against measles virus, with an effective concentration (EC50) of 60 nM . The structural modifications involving trifluoromethyl groups have been associated with enhanced bioactivity against viral pathogens.

1.2 Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial activity. Research has shown that piperidine derivatives can be synthesized to evaluate their efficacy against various bacterial strains. For example, derivatives containing sulfonyl groups were tested for their antimicrobial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results . This suggests that the incorporation of the sulfonyl moiety in our compound may enhance its antimicrobial efficacy.

1.3 Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Case studies involving similar piperidine compounds have highlighted how modifications at specific positions can lead to improved potency and selectivity against target enzymes or receptors. For example, the introduction of polar functional groups has been shown to enhance the binding affinity of compounds targeting α-glucosidase, a key enzyme in carbohydrate metabolism .

Agricultural Applications

2.1 Phytopathogenic Control

The compound's potential application in agriculture, particularly in controlling phytopathogenic microorganisms, is noteworthy. Sulfonamide derivatives have been explored for their ability to inhibit plant pathogens, which can lead to increased crop yields and reduced losses due to disease . The trifluoromethyl group is often associated with enhanced biological activity in agrochemicals, suggesting that this compound could be effective in agricultural formulations.

2.2 Herbicidal Activity

Research into similar piperidine compounds has shown potential for herbicidal applications. The structural characteristics of sulfonylpiperidines may offer new avenues for developing selective herbicides that target specific weed species while minimizing harm to crops . This could be particularly beneficial in sustainable agricultural practices.

| Compound Structure | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Derivative | Antiviral | 60 nM | Ndungu et al., 2024 |

| Sulfonamide | Antimicrobial | Varies | Science.gov, 2018 |

| Piperidine | α-Glucosidase Inhibitor | Varies | Science.gov, 2018 |

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl Group | Increased bioactivity | MDPI, 2024 |

| Sulfonyl Group | Enhanced antimicrobial properties | Science.gov, 2018 |

| Polar Functional Groups | Improved binding affinity | Science.gov, 2018 |

Comparison with Similar Compounds

Compound BK62083: 3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine

- Structure : Shares the 3-(1-methylpyrazol-3-yl)piperidine core but substitutes the 4-(trifluoromethyl)benzylsulfonyl group with a 5-methylthiophen-2-ylsulfonyl moiety.

- Molecular Data :

- Formula: C₁₄H₁₉N₃O₂S₂

- Molecular Weight: 325.45 g/mol

- Key Differences :

- The thiophene ring (in BK62083) is less electronegative than the trifluoromethylbenzyl group, which may reduce binding affinity to hydrophobic targets.

- The absence of a trifluoromethyl group could lower metabolic stability compared to the target compound.

- Source : Catalog entry from .

Compound 43: (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine

- Structure : A more complex piperidine derivative with a sulfonyl-linked arylpyrazole and additional fluorophenyl and benzodioxole groups.

- Molecular Data :

- Formula: C₃₄H₂₉F₄N₂O₅S

- Molecular Weight: 677.67 g/mol

- Melting Point: 149.8–150.9 °C

- The stereochemistry (3S,4R) introduces chirality, which may influence pharmacokinetics.

- Source : .

Compounds 8a–8c and 14a–14d: Piperidine-Based Sulfonamides and Benzamides

- General Structure : Piperidine derivatives with sulfonamide or benzamide substituents (e.g., ethylthioureido, trifluoromethylbenzoyl).

- Synthetic Yields : Ranged from 35.2% (8b, 14a, 14b) to 65.2% (8c), indicating moderate efficiency in sulfonylation/benzoylation steps.

- Key Differences :

- Urea/thiourea functionalities (e.g., 8a–8c) enhance hydrogen-bonding capacity but may reduce membrane permeability.

- Fluorinated benzamides (e.g., 14a) share the trifluoromethyl motif but lack the pyrazole-piperidine core.

- Source : .

Methylsulfonyl-Substituted Piperidines ()

- Examples :

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- 1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane

- Hydroxyl or propyl substituents (e.g., in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) improve solubility but introduce metabolic liabilities.

- Source : .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Synthetic Challenges :

- Sulfonylation reactions (e.g., in ) often yield 35–65%, suggesting that introducing bulky sulfonyl groups (as in the target compound) may require optimized conditions.

- Fluorinated aromatic systems (e.g., 4-(trifluoromethyl)benzyl) are synthetically demanding but critical for enhancing binding to hydrophobic pockets .

Structure-Activity Relationships (SAR): The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., BK62083) . Piperidine-based sulfonamides (e.g., Compound 43) show that extended aromatic systems increase molecular weight, which may limit blood-brain barrier penetration .

Physical Properties :

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of piperidine derivatives and coupling with substituted pyrazoles. Key steps include:

- Sulfonylation : Reacting piperidine with 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., DCM, triethylamine).

- Pyrazole Coupling : Using Suzuki-Miyaura or nucleophilic substitution to attach the 1-methylpyrazole moiety.

- Critical Parameters : Temperature (0–25°C for sulfonylation), solvent polarity (THF/DMF for coupling), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Key signals include:

- ¹H NMR : δ 7.6–7.8 ppm (aromatic protons from benzylsulfonyl), δ 3.8–4.2 ppm (piperidine CH₂ adjacent to sulfonyl), δ 2.5 ppm (N-methyl of pyrazole).

- ¹³C NMR : CF₃ group at ~125 ppm (quartet, J = 285 Hz).

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms sulfonyl-piperidine bond geometry. For example, C–S bond lengths typically range from 1.76–1.82 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., desulfonylation or pyrazole ring decomposition)?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., pH, temperature, solvent) and identify interactions. For example, acidic conditions (pH < 4) accelerate desulfonylation, while inert atmospheres (N₂/Ar) stabilize the pyrazole ring .

- In Situ Monitoring : Employ HPLC-MS to detect intermediates like sulfonic acid byproducts. Adjust quenching steps (e.g., rapid cooling to –20°C) to prevent degradation .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfonyl group’s electron-withdrawing nature reduces HOMO energy, limiting oxidation .

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, but steric clashes may occur in narrow active sites .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR). For instance, IC₅₀ discrepancies >10-fold may arise from non-specific binding to serum proteins .

- In Silico ADMET Profiling : Use tools like SwissADME to predict solubility and membrane permeability. The compound’s logP (~3.5) suggests moderate lipophilicity, which may vary with protonation states .

Q. What strategies improve solubility and stability of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without denaturing proteins.

- pH Adjustment : Stabilize the sulfonamide group by maintaining pH > 7.5 (pKa ~6.8).

- Lyophilization : Pre-formulate as a lyophilized powder with trehalose to prevent hydrolysis .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Analog Design : Focus on modifying:

- Pyrazole Substituents : Replace methyl with ethyl or cyclopropyl to assess steric effects.

- Sulfonyl Linker : Test sulfonamide vs. sulfone derivatives for metabolic stability.

- High-Throughput Screening (HTS) : Use 96-well plates to screen analogs against target panels (e.g., GPCRs, kinases) .

Q. What are the challenges in characterizing the compound’s polymorphic forms, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.